3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone
CAS No.: 898767-17-4
Cat. No.: VC2301955
Molecular Formula: C17H17FO
Molecular Weight: 256.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898767-17-4 |
|---|---|
| Molecular Formula | C17H17FO |
| Molecular Weight | 256.31 g/mol |
| IUPAC Name | 1-(3,4-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one |
| Standard InChI | InChI=1S/C17H17FO/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3 |
| Standard InChI Key | VPCMYIIZKZBHPO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C |
Introduction
Chemical Identity and Structural Characteristics
3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone is an organic compound belonging to the propiophenone class of chemicals. Its structural composition includes a propiophenone backbone with specific substituents that contribute to its unique chemical properties and potential reactivity patterns.
Basic Identification Parameters
The compound is identified by the following chemical parameters:
| Parameter | Value |
|---|---|
| CAS No. | 898767-17-4 |
| IUPAC Name | 1-(3,4-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one |
| Molecular Formula | C17H17FO |
| Molecular Weight | 256.31 g/mol |
| PubChem Compound ID | 24726140 |
Structural Representation
The molecular structure features a propan-1-one backbone connecting two substituted aromatic rings:
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One phenyl ring contains two methyl groups at positions 3' and 4'
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The second phenyl ring contains a fluorine atom at position 3
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The ketone functional group connects these two structural components
The structural representation can be described using the following chemical identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C17H17FO/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3 |
| Standard InChIKey | VPCMYIIZKZBHPO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C |
Physicochemical Properties
The physicochemical properties of 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone determine its behavior in chemical reactions, its solubility profile, and its potential interactions with biological systems.
Computed Properties
The following properties have been computed using various predictive models:
Physical Characteristics
While specific experimental data for this exact compound is limited in the literature, its physical properties can be inferred based on its chemical structure:
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Physical state: Likely a crystalline solid at room temperature
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Solubility: Probable good solubility in organic solvents like methanol, ethanol, dichloromethane, and acetone; limited water solubility due to its relatively high hydrophobicity (XLogP3 value of 4.3)
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Stability: Expected to be stable under normal laboratory conditions, though protection from light and moisture during long-term storage would be advisable
Reactivity Profile
The reactivity of 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone is primarily determined by its ketone functional group and the electronic effects of its substituents.
Key Reaction Types
Several reaction types are anticipated for this compound:
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Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, potentially leading to the formation of alcohols, imines, or hydrazones.
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Reduction: Reduction of the ketone functionality could proceed with reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), producing the corresponding alcohol.
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Oxidation: The methyl groups could potentially undergo oxidation to form carboxylic acids or aldehydes under appropriate conditions.
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Halogenation: The aromatic rings could undergo further halogenation, particularly at positions activated by the existing substituents.
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Enolization: The α-hydrogen atoms adjacent to the carbonyl group can be abstracted by bases, forming enolates that can participate in various condensation reactions.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds provides context for understanding the unique properties of 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone.
Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone | C17H17FO | 256.31 | Reference compound |
| 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone | C15H11F3O | 264.24 | Contains fluorine instead of methyl groups at 3' and 4' positions |
| 3'-Chloro-3-(4-methoxyphenyl)propiophenone | C16H15ClO2 | 274.74 | Contains chloro at 3' and methoxy at 4 position instead of the reference pattern |
| 4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone | C15H10ClF3O | 298.69 | Contains chloro at 4' and trifluorophenyl group |
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